Tetrahydrofuran-3-acrylic acid methyl ester

Übersicht

Beschreibung

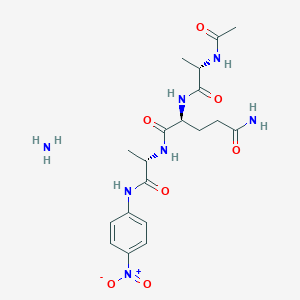

Tetrahydrofuran-3-acrylic acid methyl ester is a chemical compound with the molecular formula C8H12O3 . Its synonyms include methyl 3-(oxolan-3-yl)prop-2-enoate and methyl (E)-3-(oxolan-3-yl)prop-2-enoate . The molecular weight of this compound is 156.18 g/mol .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES notation: COC(=O)C=CC1CCOC1 . The isomeric SMILES notation is COC(=O)/C=C/C1CCOC1 .Chemical Reactions Analysis

The direct C–H metallation of tetrahydrofuran (THF) to generate α-anionic THF is a key reaction involving this compound . Various electrophiles, including those with complex structures, were introduced to give products in high yields . Also, transmetallations to α-cuprated THF and α-borylated THF were successfully achieved and α-borylated THF was further functionalized via cross-coupling reactions .Physical And Chemical Properties Analysis

The molecular weight of this compound is 156.18 g/mol . It has a computed XLogP3-AA value of 0.6, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area of the compound is 35.5 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis of Tetrahydrofuran Derivatives

Research shows that 2,3,5-trisubstituted tetrahydrofurans can be stereoselectively prepared through a two-step process involving the addition of an acyl radical to a β-silyloxy acrylic ester followed by an acid-catalyzed desilylation-ketalization sequence. This method achieves high levels of stereocontrol, which is crucial for the synthesis of complex organic molecules (Grélaud, Desvergnes, & Landais, 2016).

Atmospheric Chemistry of Unsaturated Esters

The atmospheric degradation processes of α,β-unsaturated esters, which include compounds like THF-3-AAME, have been studied to understand their reactivity with Cl atoms and OH radicals. These studies are vital for assessing the environmental impact of these compounds, particularly in the context of their use in polymer, plastic, and resin production (Martín Porrero et al., 2010).

Material Science Applications

The structural and electronic properties of poly(3-thiophen-3-yl-acrylic acid methyl ester), a polythiophene derivative, have been investigated to understand its potential in applications requiring materials soluble in polar solvents. Such studies contribute to the development of novel materials with tailored electronic properties for use in electronics and optoelectronics (Bertran et al., 2007).

Environmental-Friendly Adhesives

Research has also focused on synthesizing environment-friendly acrylic adhesives with low odor, utilizing tetrahydrofuryl methacrylate. This approach aims to reduce the pungent odor associated with traditional acrylic adhesives, making them more suitable for various industrial and consumer applications (Yu Zhong-zhen, 2007).

Fate and Toxicity of Acrylic Esters

A comprehensive understanding of the fate and aquatic toxicity of acrylic acid and its esters is crucial for assessing their environmental impact. Studies have shown that these compounds can rapidly biodegrade and have low to moderate toxicity, indicating a relatively low environmental risk when properly managed (Staples et al., 2000).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The direct C–H metallation of tetrahydrofuran (THF) to generate α-anionic THF is a promising method for the functionalization of THF . The development of a reaction for the direct metallation of THF using a strong base, as well as precise control of the temperature and reaction time in a microfluidic system, represents a significant advancement in this field . Future research may focus on optimizing these conditions and exploring the potential applications of the resulting products .

Eigenschaften

IUPAC Name |

methyl (E)-3-(oxolan-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-10-8(9)3-2-7-4-5-11-6-7/h2-3,7H,4-6H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDVJGZEBGHKHP-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

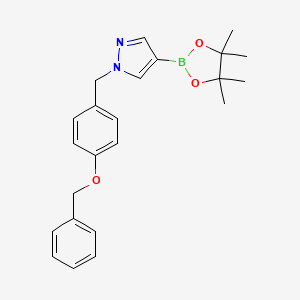

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1380593.png)

![tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1380599.png)

![7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride](/img/structure/B1380600.png)

![7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380601.png)

![5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1380602.png)

![Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B1380603.png)